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methylpropane-1,3-diol

CAS No.: 208105-60-6

Cat. No.: B2970772 Get Quote

Executive Summary: The AMPD Advantage
In enzyme kinetics, particularly for phosphomonoesterases like Alkaline Phosphatase (ALP),

the buffer is not merely a pH maintainer—it is often a co-substrate.

2-Amino-2-methyl-1,3-propanediol (AMPD), also known as Ammediol, functions as a

phosphate acceptor in a mechanism known as transphosphorylation. While Diethanolamine

(DEA) is historically known for maximal catalytic acceleration, and 2-Amino-2-methyl-1-

propanol (AMP) is the IFCC standard for stability, AMPD occupies a critical "intermediate"

kinetic niche. It offers higher

potential than AMP while avoiding some of the stability and temperature sensitivity issues
associated with secondary amines like DEA.

This guide details the mechanistic basis of this effect, compares AMPD quantitatively against

industry standards, and provides a self-validating protocol for kinetic characterization.

Mechanistic Insight: Hydrolysis vs.
Transphosphorylation
To understand AMPD's performance, one must dissect the catalytic cycle of Alkaline

Phosphatase. The reaction proceeds via a covalent phosphoseryl intermediate (
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).[1]

Formation: The enzyme (

) binds the substrate (

) and releases the alcohol product (

), forming the phosphoryl-enzyme intermediate (

).

Breakdown (The Branch Point): The

intermediate can be resolved in two ways:

Hydrolysis (Slow): Water acts as the nucleophile, releasing inorganic phosphate (

).

Transphosphorylation (Fast): An amino alcohol buffer (like AMPD) acts as the nucleophile,

accepting the phosphate to form a phosphorylated buffer molecule (

).

Because the nucleophilic attack by the amino alcohol is kinetically more favorable than attack

by water, the overall turnover number (

) increases significantly in the presence of acceptor buffers.

Pathway Visualization
The following diagram illustrates the bifurcation of the catalytic pathway in the presence of

AMPD.
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Caption: Kinetic bifurcation of the E-P intermediate. The solid green path

(Transphosphorylation via AMPD) represents the accelerated reaction route compared to the

slower hydrolytic path (dashed).

Comparative Performance Guide
The choice of buffer dictates the "Apparent Activity" of the enzyme. The table below compares

AMPD against the primary alternatives used in drug development and clinical chemistry.

Table 1: Kinetic & Physicochemical Comparison of
Phosphate Acceptors
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Feature

AMPD (2-
Amino-2-
methyl-1,3-
propanediol)

AMP (2-Amino-
2-methyl-1-
propanol)

DEA

(Diethanolami
ne)

Carbonate /

Glycine

Role

Moderate

Phosphate

Acceptor

Weak Phosphate

Acceptor

Strong

Phosphate

Acceptor

Inert (No

Acceptance)

Relative ~120 - 150% (vs

AMP)

100%

(Reference)

~200 - 250% (vs

AMP)

< 40%

(Hydrolysis Only)

Kinetic Niche
Intermediate

Activity

Low Activity

(High Stability)

High Activity

(High Sensitivity)
Baseline Activity

Structure
Primary Amine,

Diol

Primary Amine,

Mono-ol

Secondary

Amine, Diol

No

Hydroxyl/Amine

mix

Standard Use

Research /

Isoenzyme

Studies

IFCC Reference

Method

Older Clinical

Methods

Control

Experiments

Inhibition Risk Low Low
High

(Contaminants)
Negligible

Key Technical Insight: While DEA provides the highest theoretical

due to the nucleophilicity of its secondary amine, it is prone to degradation and temperature
sensitivity. AMPD offers a strategic compromise: it accelerates the reaction significantly more
than the IFCC standard (AMP) due to its 1,3-diol structure facilitating phosphate transfer, yet
retains the oxidative stability characteristic of primary amines.

Validated Experimental Protocol
Objective: To determine the specific transphosphorylation rate enhancement of AMPD relative

to a non-participating buffer.

Principle: Measure the rate of p-Nitrophenyl Phosphate (pNPP) hydrolysis at 405 nm. The

release of p-Nitrophenol (pNP) is colorimetric.
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Reagents
Buffer A (Control): 1.0 M Sodium Carbonate, pH 10.3 (No transphosphorylation).

Buffer B (Test): 1.0 M AMPD, pH 10.3.

Substrate: 15 mM pNPP in water.

Cofactors: 1 mM MgCl₂, 0.1 mM ZnCl₂ (Critical for holoenzyme integrity).

Workflow: Kinetic Characterization
This protocol is designed to be self-validating by including an internal "Hydrolysis Control."

Start: Reagent Prep

1. Blanking Step
(Buffer + Substrate, No Enzyme)

2. Reaction Initiation
Add Enzyme (10 µL) to Buffer (990 µL)

3. Kinetic Read
405 nm, 37°C, read every 15s for 3 min

4. Calculate Slope (ΔA/min)
Linear Region Only

5. Calculate Ratio
(Rate AMPD / Rate Carbonate)

Click to download full resolution via product page
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Caption: Step-by-step workflow for determining the transphosphorylation ratio. Step 5 yields

the "Enhancement Factor."

Step-by-Step Procedure
Preparation: Adjust both AMPD and Carbonate buffers to exactly pH 10.3 at 37°C. Note: pKa

of amino alcohols shifts with temperature; pH adjustment at the reaction temperature is

critical for accuracy.

Blanking: Pipette 980 µL of Buffer (A or B) + 10 µL of Cofactor mix + 10 µL of Substrate into

a cuvette. Zero the spectrophotometer.

Initiation: Add 10 µL of diluted Alkaline Phosphatase enzyme. Mix by inversion immediately.

Measurement: Record Absorbance (405 nm) every 15 seconds for 3 minutes.

Data Analysis:

Calculate

for the linear portion of the curve.

Validation Check: The rate in Carbonate buffer should be significantly lower (approx. 3-4x

lower) than in AMPD. If rates are identical, the enzyme may be inactive or the AMPD is

degraded.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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